molecular formula C11H20BrNO B2602363 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one CAS No. 81042-30-0

2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one

Cat. No.: B2602363
CAS No.: 81042-30-0
M. Wt: 262.191
InChI Key: IYZUPJNTPXMFNM-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H20BrNO and a molecular weight of 262.19 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one typically involves the reaction of 3-methyl-2-butanone with bromine to form 2-bromo-3-methylbutan-2-one. This intermediate is then reacted with 2-methylpiperidine under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one include:

  • 2-Bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one
  • 2-Bromo-3-methyl-1-(4-methylpiperidin-1-yl)butan-1-one

These compounds share similar structural features but differ in the position of the methyl group on the piperidine ring. The uniqueness of this compound lies in its specific reactivity and applications .

Properties

IUPAC Name

2-bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO/c1-8(2)10(12)11(14)13-7-5-4-6-9(13)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZUPJNTPXMFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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